1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea
Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features both chloro and trifluoromethyl functional groups
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with similar compounds such as:
1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine: This compound shares the chloro and dimethoxyphenyl groups but differs in its amine functionality.
N-(4-Chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide: This compound also contains the chloro and dimethoxyphenyl groups but has a benzofuran carboxamide structure.
The uniqueness of this compound lies in its combination of chloro, dimethoxyphenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c1-24-13-8-12(14(25-2)7-10(13)17)22-15(23)21-11-6-4-3-5-9(11)16(18,19)20/h3-8H,1-2H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOROUHTSHFBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2C(F)(F)F)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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